molecular formula C15H20O6 B125798 Cyclocalopin A CAS No. 486430-94-8

Cyclocalopin A

Cat. No.: B125798
CAS No.: 486430-94-8
M. Wt: 296.31 g/mol
InChI Key: OGOHSCJKRSLFLO-UOMAJYNRSA-N
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Description

Biochemical Analysis

Biochemical Properties

Cyclocalopin A plays a significant role in biochemical reactions, particularly in its interaction with various enzymes and proteins. It has been shown to exhibit anti-staphylococcal activity against MRSA strains with minimum inhibitory concentration (MIC) values ranging from 16 to 256 μg/mL . This compound interacts with bacterial cell wall synthesis enzymes, disrupting their function and leading to bacterial cell death. Additionally, it has been detected in common mushrooms, suggesting its potential role as a biomarker for the consumption of these foods .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has shown anti-cancer properties by inhibiting the proliferation of certain cancer cell lines . It affects cell signaling pathways by modulating the activity of key proteins involved in cell growth and apoptosis. Furthermore, this compound impacts gene expression by altering the transcriptional activity of specific genes associated with cell cycle regulation and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound binds to bacterial cell wall synthesis enzymes, inhibiting their activity and leading to bacterial cell death . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and affecting downstream cellular processes. This compound also influences gene expression by binding to transcription factors and altering their activity, resulting in changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various experimental conditions, maintaining its biological activity over extended periods . Its degradation products and their potential effects on cellular function are still under investigation. Long-term studies have indicated that this compound can induce sustained changes in cellular metabolism and gene expression, suggesting its potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound exhibit antimicrobial and anti-cancer properties without significant toxicity . Higher doses may lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the beneficial effects of this compound are maximized at specific dosage ranges, while higher doses result in diminished efficacy and increased toxicity.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It has been shown to accumulate in certain cellular compartments, where it exerts its biological effects . The transport and distribution of this compound are influenced by its chemical properties, including its solubility and affinity for specific cellular components. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound is localized to specific compartments within cells, including the cytoplasm and organelles . Its localization is directed by targeting signals and post-translational modifications that guide its transport to specific cellular compartments. The subcellular localization of this compound influences its interactions with biomolecules and its overall biological activity.

Comparison with Similar Compounds

Cyclocalopin A is part of a group of related sesquiterpenes, including cyclopinol and O-acetylthis compound . These compounds share similar structural features but differ in their functional groups and biological activities. This compound is unique due to its specific structure and the presence of certain functional groups that contribute to its distinct biological properties .

List of Similar Compounds

Properties

IUPAC Name

(2R,3S,3aR,4S,6'S,7aS)-2,6'-dihydroxy-2,2',4-trimethylspiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,5'-cyclohex-2-ene]-1',7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O6/c1-7-4-5-15(12(17)10(7)16)9-8(2)6-20-13(18)11(9)21-14(15,3)19/h4,8-9,11-12,17,19H,5-6H2,1-3H3/t8-,9+,11+,12-,14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOHSCJKRSLFLO-UOMAJYNRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(=O)C2C1C3(CC=C(C(=O)C3O)C)C(O2)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COC(=O)[C@@H]2[C@H]1[C@]3(CC=C(C(=O)[C@H]3O)C)[C@](O2)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801100112
Record name rel-(-)-(1S,2′R,3′aR,4′S,6S,7′aS)-3′a,4′,5′,7′a-Tetrahydro-2′,6-dihydroxy-2′,4,4′-trimethylspiro[3-cyclohexene-1,3′(2′H)-[7H]furo[2,3-c]pyran]-5,7′-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801100112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486430-94-8
Record name rel-(-)-(1S,2′R,3′aR,4′S,6S,7′aS)-3′a,4′,5′,7′a-Tetrahydro-2′,6-dihydroxy-2′,4,4′-trimethylspiro[3-cyclohexene-1,3′(2′H)-[7H]furo[2,3-c]pyran]-5,7′-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=486430-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(-)-(1S,2′R,3′aR,4′S,6S,7′aS)-3′a,4′,5′,7′a-Tetrahydro-2′,6-dihydroxy-2′,4,4′-trimethylspiro[3-cyclohexene-1,3′(2′H)-[7H]furo[2,3-c]pyran]-5,7′-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801100112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary source of Cyclocalopin A, and what other related compounds have been identified?

A1: this compound is primarily found in Boletus calopus [] and has also been isolated from Caloboletus radicans[2]. These fungal species also produce related compounds like Cyclopinol, O-acetylthis compound, Calopin, and other Cyclocalopin variants (B, D, etc.) [, , , ].

Q2: What is the molecular structure of this compound, and have there been attempts to synthesize it?

A3: this compound possesses a complex tricyclic framework. Researchers have explored synthetic routes to construct this framework, utilizing strategies like [2+2+1]-cyclocarbonylation of allenyl glyoxylate and exo-selective [4+2]-cycloaddition reactions []. The structures of these compounds have been elucidated using spectroscopic techniques like MS, IR, and NMR [, , ].

Q3: Are there any known structure-activity relationships for this compound and its derivatives?

A4: While specific structure-activity relationships for this compound haven't been extensively detailed in the provided literature, the presence of specific structural features like the δ-lactone moiety and the tricyclic core seem crucial for their observed biological activities []. Further research is needed to establish a definitive relationship between specific structural modifications and their impact on activity, potency, and selectivity.

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